molecular formula C9H14N2 B13276906 2-(1-pyrrolidinylmethyl)-1H-Pyrrole

2-(1-pyrrolidinylmethyl)-1H-Pyrrole

Cat. No.: B13276906
M. Wt: 150.22 g/mol
InChI Key: NRKNJIJDIANODL-UHFFFAOYSA-N
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Description

2-(1-pyrrolidinylmethyl)-1H-Pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a pyrrolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-pyrrolidinylmethyl)-1H-Pyrrole typically involves the alkylation of pyrrole with a pyrrolidinylmethyl halide. One common method includes the reaction of pyrrole with 1-chloromethylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-pyrrolidinylmethyl)-1H-Pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-pyrrolidinylmethyl)-1H-Pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-pyrrolidinylmethyl)-1H-Pyrrole involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or as a catalyst in organic reactions .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A saturated five-membered ring containing nitrogen.

    Pyrrole: An unsaturated five-membered ring containing nitrogen.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

    Pyrrolidin-2,5-dione: A diketone derivative of pyrrolidine.

Uniqueness

2-(1-pyrrolidinylmethyl)-1H-Pyrrole is unique due to its combination of a pyrrole ring and a pyrrolidinylmethyl group. This structural feature imparts distinct electronic and steric properties, making it a versatile scaffold for the development of novel compounds with diverse biological and chemical activities .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-(pyrrolidin-1-ylmethyl)-1H-pyrrole

InChI

InChI=1S/C9H14N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h3-5,10H,1-2,6-8H2

InChI Key

NRKNJIJDIANODL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC=CN2

Origin of Product

United States

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